molecular formula C45H49NO13 B1142004 7-Epi-10-deacetyltaxol CAS No. 111149-94-1

7-Epi-10-deacetyltaxol

Cat. No.: B1142004
CAS No.: 111149-94-1
M. Wt: 811.9 g/mol
InChI Key: TYLVGQKNNUHXIP-DIYBZAJCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Epi-10-deacetyltaxol involves several steps, starting from natural sources or intermediates. One common method includes the bioconversion of 7-β-xylosyl-10-deacetyltaxol using engineered yeast. This process involves optimizing reaction conditions such as the concentration of dimethyl sulfoxide, antifoam supplements, and substrate concentration to achieve high conversion rates .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using endophytic fungi. These fungi can produce taxanes independently, and optimization of fermentation culture conditions can significantly increase the yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Epi-10-deacetyltaxol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities. For example, oxidation can lead to the formation of more potent anticancer agents .

Scientific Research Applications

7-Epi-10-deacetyltaxol has a wide range of scientific research applications:

Mechanism of Action

7-Epi-10-deacetyltaxol exerts its effects primarily through the induction of apoptosis in cancer cells. It promotes the polymerization of microtubules and prevents their depolymerization, disrupting the mitotic spindle formation and leading to cell cycle arrest at the G2/M phase. This process is associated with the generation of reactive oxygen species and the activation of the p38 mitogen-activated protein kinase pathway .

Comparison with Similar Compounds

  • Paclitaxel
  • 10-Deacetyl-7-epi-paclitaxel
  • 10-Desacetyl-7-epi-taxol
  • Ormosin VI

Uniqueness: 7-Epi-10-deacetyltaxol is unique due to its specific structural configuration, which contributes to its distinct biological activities. Compared to paclitaxel, it has a different mechanism of action and exhibits varying degrees of cytotoxicity against different cancer cell lines .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLVGQKNNUHXIP-DIYBZAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559294
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78454-17-8, 111149-94-1
Record name 7-epi-10-Deacetyltaxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78454-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-epi-3'-epi-10-Deacetyltaxol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Deacetyl-7-epipaclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078454178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78454-17-8
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Record name 10-DEACETYL-7-EPIPACLITAXEL
Source FDA Global Substance Registration System (GSRS)
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